molecular formula C28H30N2O4 B2837027 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one CAS No. 903294-11-1

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Cat. No. B2837027
M. Wt: 458.558
InChI Key: TXVQOBXNZUOKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as BPIP and has been synthesized using different methods.

Scientific Research Applications

Antioxidant and Neuroprotective Effects

One study focuses on the synthesis of new hybrids, involving derivatives of ferulic, lipoic, and comenic acids with melatonin, aiming at enhancing antioxidant capabilities and Nrf2 activators via Ugi reaction. These compounds have shown potent antioxidant capacity, remarkable neuroprotective effects against cell death induced by H2O2 in SH-SY5Y cells, and the activation of the Nrf2 signaling pathway, suggesting their potential for treating pathologies associated with oxidative stress (Pachón-Angona et al., 2019).

Synthesis of Indole Derivatives

Another research effort describes the design, synthesis, and evaluation of new indole derivatives as cholinesterase and monoamine oxidase dual inhibitors. This research outlines the creation of N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a new candidate for dual inhibition of cholinesterase and monoamine oxidase, highlighting its potential in addressing neurodegenerative disorders (Bautista-Aguilera et al., 2014).

Advancements in Synthesis Techniques

Further research has developed an expedient route to indoles via cycloaddition/cyclization sequences, providing a new methodology for synthesizing benzene derivatives and indole derivatives. This technique presents a novel approach in the field of synthetic chemistry, expanding the toolbox for creating complex organic compounds with potential applications in drug development and other areas of chemical research (Kranjc & Kočevar, 2008).

properties

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O4/c31-26-17-24(18-30-15-12-23-8-4-5-9-25(23)30)33-19-27(26)34-20-28(32)29-13-10-22(11-14-29)16-21-6-2-1-3-7-21/h1-9,17,19,22H,10-16,18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVQOBXNZUOKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

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